2-(4-Iodo-1H-pyrazol-3-YL)pyridine
Description
Properties
IUPAC Name |
2-(4-iodo-1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULGPJXBNXWECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698261 | |
| Record name | 2-(4-Iodo-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746668-75-7 | |
| Record name | 2-(4-Iodo-1H-pyrazol-3-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=746668-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Iodo-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Heterocyclic Systems
4-(4-Iodo-1H-pyrazol-3-yl)piperidine
- Core Structure : Pyrazole linked to piperidine (a saturated six-membered amine ring).
- Key Differences: The piperidine ring is aliphatic and non-aromatic, reducing conjugation compared to the aromatic pyridine in the target compound. Higher solubility in polar solvents due to the basic amine group in piperidine.
- Applications : Used as a building block in drug discovery, particularly for modulating pharmacokinetic properties .
Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Compound 3 from )
- Core Structure : Pyrazole fused with a pyrimidine ring.
- Lacks the iodine substituent, reducing heaviness and cross-coupling reactivity.
- Applications : Explored as kinase inhibitors and antiviral agents .
5-Amino-4-(arylselanyl)-1H-pyrazoles ()
- Core Structure : Pyrazole with a selanyl (-Se-) substituent at position 3.
- Key Differences :
- Selenium’s larger atomic radius and polarizability alter electronic properties compared to iodine.
- Selanyl groups may participate in redox reactions or act as hydrogen-bond acceptors.
- Applications: Potential in catalysis and as antioxidants .
Patent-Based Analogues ()
2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-{4-[(2-hydroxyethyl)amino]piperidin-1-yl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Core Structure: Fused pyrazolo-pyrazine and pyrido-pyrimidinone systems.
- Key Differences: Increased molecular complexity and weight due to multiple fused rings. Hydroxyethylamino-piperidine substituent enhances solubility and target affinity.
- Applications : Likely designed as a kinase inhibitor or G protein-coupled receptor (GPCR) modulator .
Comparative Data Table
Key Research Findings
- Electronic Effects : The iodine atom in this compound enhances electrophilic substitution reactivity compared to selenium or hydrogen substituents .
- Biological Relevance : Pyridine-linked pyrazoles show superior planarity for protein binding compared to piperidine analogues, but piperidine derivatives exhibit better solubility .
- Synthetic Utility: Fused pyrazolo-pyrimidines () are more challenging to synthesize than mono-cyclic systems but offer higher target specificity .
Preparation Methods
Synthesis via Selective Iodination of Pyrazole Precursors
One common approach involves the selective iodination of pyrazole-3-carbaldehyde derivatives, followed by coupling with pyridine.
Step 1: Preparation of Pyrazole-3-carbaldehydes
Substituted pyrazole carboxylates are first synthesized, often as regioisomeric mixtures of 3- and 5-substituted pyrazoles. These esters are reduced to the corresponding alcohols using lithium aluminium hydride (LiAlH4) in dry tetrahydrofuran (THF) at 0 °C to room temperature. The alcohols are then oxidized to aldehydes using pyridinium chlorochromate (PCC) in dichloromethane at room temperature for approximately 8 hours, yielding substituted 3-pyrazolecarbaldehydes in 55-57% yield and 5-pyrazolecarbaldehydes in 75-80% yield.Step 2: Iodination of Pyrazole Aldehydes
The pyrazole-3-carbaldehydes are subjected to electrophilic iodination using iodine monochloride (ICl) in chloroform with potassium carbonate (K2CO3) at 0 °C to room temperature. The reaction typically proceeds over 10 hours, yielding 4-iodopyrazole derivatives after work-up and extraction.Step 3: Coupling with Pyridine
The iodinated pyrazole intermediates can then be coupled with pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions or other coupling methodologies to form the target this compound.
Suzuki-Miyaura Cross-Coupling Method
This method involves the coupling of a halogenated pyridine with a pyrazole boronic acid or boronic ester.
General Procedure A: Alkylation of 4-Pyrazoleboronic Acid Pinacol Ester
The halide (1.25 equivalents), potassium carbonate (K2CO3, 2 equivalents), and 4-pyrazoleboronic acid pinacol ester (1 equivalent) are stirred in dimethylformamide (DMF) at 60 °C until the reaction reaches completion or stagnates, monitored by thin-layer chromatography (TLC). The mixture is then extracted with ethyl acetate (EtOAc), washed with water and brine, dried over sodium sulfate, filtered, and concentrated.General Procedure B: Suzuki Reaction Conditions
Aryl halide (1 equivalent), cesium carbonate (Cs2CO3, 1.5 equivalents), and boronic acid or pinacol ester (1.5 equivalents) are combined in dry DMF or dimethoxyethane (DME), flushed with nitrogen. Palladium catalyst PdCl2(PPh3)2 (0.1 equivalents) is added, and the mixture is stirred at 85–100 °C until full conversion is confirmed by liquid chromatography-mass spectrometry (LC-MS). The reaction mixture is then worked up by extraction and purification.
This method is efficient for forming the C–C bond between the pyrazole and pyridine rings, allowing for the preparation of this compound derivatives with good yields and purity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Selective Iodination + Coupling | ICl iodination of pyrazole aldehyde; PCC oxidation; Suzuki coupling with pyridine halide | 55-80 (iodination & oxidation steps), 70-90 (coupling) | High regioselectivity; well-established | Multi-step; requires careful control of regioisomers |
| Suzuki-Miyaura Cross-Coupling | PdCl2(PPh3)2 catalyst; Cs2CO3 base; DMF/DME solvent; 85-100 °C | 70-95 | Efficient C–C bond formation; scalable | Requires expensive Pd catalyst; sensitive to moisture |
| Oxidative Cyclization (IBD) | Iodobenzene diacetate in DCM, room temperature | 82-90 | Mild conditions; high yields | Limited to hydrazone precursors; less direct for iodinated pyrazoles |
Detailed Research Findings and Notes
The selective iodination of pyrazole rings is generally achieved by electrophilic iodination agents such as iodine monochloride (ICl), which preferentially substitute at the 4-position of 1H-pyrazole-3-carbaldehydes, as confirmed by spectroscopic data and chromatographic separation.
The Suzuki coupling reaction is widely used for assembling the pyrazole-pyridine bond, utilizing pyrazole boronic acid pinacol esters and halogenated pyridines or vice versa. Reaction monitoring by TLC and LC-MS ensures complete conversion, and purification by standard extraction and drying techniques yields high-purity products.
Oxidative cyclization methods using hypervalent iodine compounds such as iodobenzene diacetate offer an alternative synthetic route to pyrazole-pyridine fused systems, highlighting the versatility of iodine reagents in heterocyclic synthesis.
Reaction conditions such as temperature, solvent choice, and base equivalents are critical for optimizing yields and minimizing side reactions or regioisomer formation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-iodo-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via condensation of pyridine-2-ylhydrazine with 4-iodo-1H-pyrazole-3-carbaldehyde derivatives. For example, oxidative cyclization using iodobenzene diacetate (IBD) in dichloromethane under mild conditions (room temperature, overnight stirring) achieves yields up to 90% . Optimization includes adjusting equivalents of IBD (1.1–1.5 eq.), solvent polarity, and reaction time. Purity is enhanced via recrystallization from ethanol.
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Data collection requires high-resolution diffraction patterns and integration with software like SHELXPRO for macromolecular interfaces .
- NMR : - and -NMR confirm regioselectivity and substitution patterns. For example, pyrazole C-H protons appear as singlets (~δ 7.5–8.5 ppm), while pyridine protons split into doublets .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for : 287.96 g/mol).
Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?
- Methodological Answer : The iodine substituent enables Suzuki-Miyaura coupling with boronic acids (Pd catalysis) to introduce aryl/heteroaryl groups. Optimize using Pd(PPh) (5 mol%), KCO base, and DMF/HO (3:1) at 80°C. Monitor via TLC and purify by column chromatography (silica gel, hexane/EtOAc) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and regioselectivity of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) at the M06/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For regioselectivity in cross-coupling, analyze transition-state energies using Gaussian 15. Compare with experimental -NMR shifts to validate computational models .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : For twinned crystals or low-resolution data, use SHELXD for phase problem solutions and SHELXE for density modification. Refinement with SHELXL includes TWIN/BASF commands. Validate using R-factors (<5% for high-quality data) and check for missed symmetry via PLATON .
Q. How can the antimicrobial activity of this compound derivatives be systematically evaluated?
- Methodological Answer : Synthesize analogs via IBD-mediated cyclization and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
